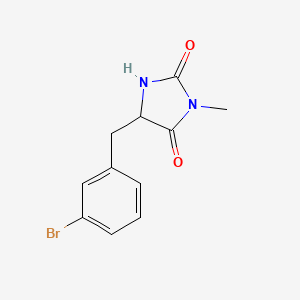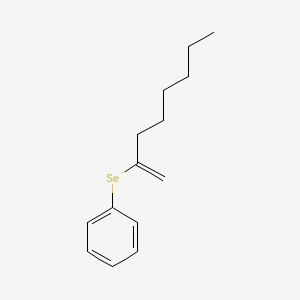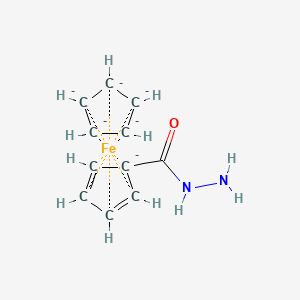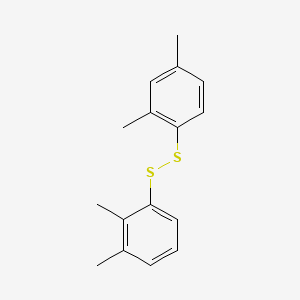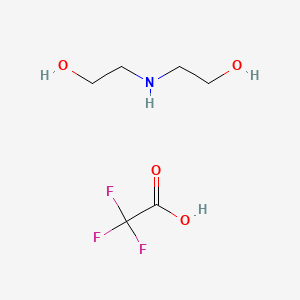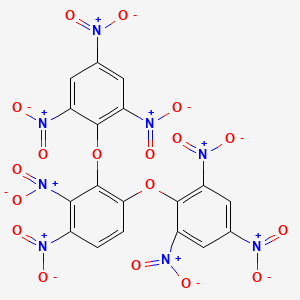
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is a heterocyclic organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.283 g/mol . This compound is known for its high density and stability, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,2-bis(2,4,6-trinitrophenoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced for research purposes. The production process involves similar nitration reactions but on a larger scale, with stringent safety measures due to the compound’s explosive nature .
化学反応の分析
Types of Reactions: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amines, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, although specific applications are limited.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways typically involve electron transfer processes, which are facilitated by the compound’s nitro groups .
類似化合物との比較
- 2,4-Dinitro-1-(trifluoromethoxy)benzene
- 5,5’-Dinitro-2,2’-bis(polynitromethyl)-bi(1,2,3(4)-triazoles)
- 2,9-Dinitro-bis[1,2,4]triazolo[1,5-d:5′,1′-f][1,2,3,4]tetrazine
Comparison: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is unique due to its high density and stability, which are attributed to its multiple nitro groups. Compared to similar compounds, it offers enhanced thermal stability and lower sensitivity to mechanical stimuli, making it a safer option for high-energy applications .
特性
CAS番号 |
94248-50-7 |
|---|---|
分子式 |
C18H6N8O18 |
分子量 |
622.3 g/mol |
IUPAC名 |
1,2-dinitro-3,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)15(26(41)42)18(14)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
InChIキー |
FAKFPWLRJYDADO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
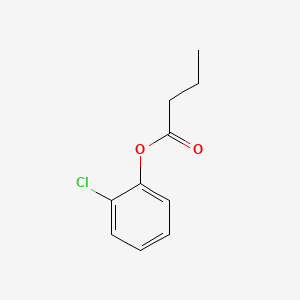
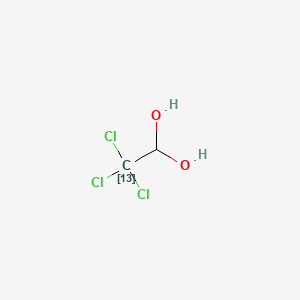
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
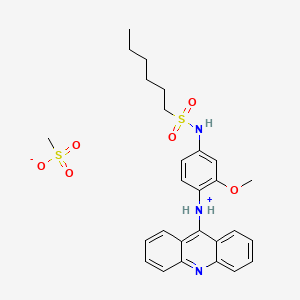
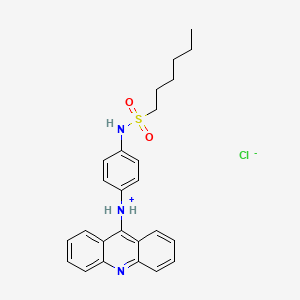
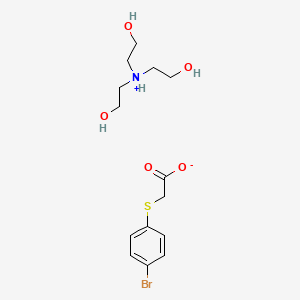

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
